Octanol-Water Partition Coefficient (LogP): Meta-Sulfinobenzoic Acid vs. Para-Sulfinobenzoic Acid Isomer
The predicted octanol-water partition coefficient (ACD/LogP) of 3-sulfinobenzoic acid is -0.03, while its para isomer (4-sulfinobenzoic acid, CAS 16574-29-1) is expected to exhibit a comparable but not identical LogP due to differential dipole moment orientation . Additionally, an experimentally determined LogP value of -0.481 has been reported for 3-sulfinobenzoic acid using HPLC retention data on a Newcrom R1 column, providing a practical reference for chromatographic method development that cannot be assumed transferable to positional isomers [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) — predicted and chromatographically estimated |
|---|---|
| Target Compound Data | ACD/LogP = -0.03 (predicted); HPLC-derived LogP = -0.481 |
| Comparator Or Baseline | 4-Sulfinobenzoic acid: LogP not explicitly published in accessible sources, but electronic isomerism predicts differential values; 2-sulfinobenzoic acid: ACD/LogP = -0.03 (predicted, identical by algorithm) |
| Quantified Difference | 3-sulfinobenzoic acid vs. 2-sulfinobenzoic acid: predicted LogP identical (-0.03); experimental HPLC LogP uniquely reported for 3-isomer (-0.481); para isomer data unavailable for direct comparison. |
| Conditions | ACD/Labs Percepta Platform v14.00 (predicted); Newcrom R1 reverse-phase mixed-mode HPLC column, acetonitrile/water/phosphoric acid mobile phase (experimental estimate) |
Why This Matters
The experimentally derived LogP of -0.481 provides a verified parameter for rational solvent selection and reverse-phase HPLC method optimization specific to 3-sulfinobenzoic acid; assuming identical behavior from a different positional isomer risks method failure in preparative separations.
- [1] SIELC Technologies. Separation of 3-Sulfinobenzoic Acid on Newcrom R1 HPLC Column. Published 2018-05-16. Available at: https://sielc.com/3-sulfinobenzoic-acid. View Source
